molecular formula C11H22O2SSn B1627167 Dibutyltin mercaptopropionate CAS No. 78-06-8

Dibutyltin mercaptopropionate

Cat. No.: B1627167
CAS No.: 78-06-8
M. Wt: 337.1 g/mol
InChI Key: IRIAEMUUDSWZOX-UHFFFAOYSA-L
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Description

Dibutyltin mercaptopropionate: is an organotin compound with the molecular formula C₁₁H₂₂O₂SSn. It is commonly used as a stabilizer in polyvinyl chloride (PVC) and other polymers to prevent degradation and extend their lifespan . The compound is characterized by its ability to form strong bonds with sulfur, making it effective in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyltin mercaptopropionate can be synthesized through the reaction of dibutyltin oxide with mercaptopropionic acid. The reaction typically occurs in an organic solvent such as toluene, under reflux conditions. The general reaction is as follows:

(C₄H₉)₂SnO+HSCH₂CH₂COOH(C₄H₉)₂SnSCH₂CH₂COOH+H₂O\text{(C₄H₉)₂SnO} + \text{HSCH₂CH₂COOH} \rightarrow \text{(C₄H₉)₂SnSCH₂CH₂COOH} + \text{H₂O} (C₄H₉)₂SnO+HSCH₂CH₂COOH→(C₄H₉)₂SnSCH₂CH₂COOH+H₂O

The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where precise control of temperature and reaction time is maintained. The use of catalysts such as dibutyltin dilaurate can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Dibutyltin mercaptopropionate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. This can lead to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dibutyltin hydrides, which are useful intermediates in various chemical processes.

    Substitution: this compound can participate in substitution reactions where the mercapto group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus pentachloride.

Major Products Formed:

    Oxidation: Dibutyltin sulfoxide, dibutyltin sulfone.

    Reduction: Dibutyltin hydride.

    Substitution: Dibutyltin halides.

Scientific Research Applications

Chemistry: Dibutyltin mercaptopropionate is widely used as a catalyst in the synthesis of polyurethanes and other polymers. Its ability to stabilize PVC makes it valuable in the production of plastic materials .

Biology: In biological research, this compound is used to study the effects of organotin compounds on cellular processes. It has been shown to interact with various enzymes and proteins, providing insights into its potential toxicological effects .

Medicine: While not commonly used in medicine, this compound has been investigated for its potential antitumor and antimicrobial properties. Its interactions with biological molecules make it a subject of interest in drug development .

Industry: In addition to its use in PVC stabilization, this compound is employed in the production of coatings, adhesives, and sealants. Its ability to enhance the durability and performance of these materials makes it a valuable industrial chemical .

Mechanism of Action

Dibutyltin mercaptopropionate exerts its effects primarily through its interaction with sulfur-containing compounds. The mercapto group in its structure allows it to form strong bonds with sulfur atoms in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Uniqueness: Dibutyltin mercaptopropionate is unique due to its strong affinity for sulfur, making it particularly effective in stabilizing PVC and other sulfur-containing polymers. Its ability to participate in a wide range of chemical reactions also sets it apart from other organotin compounds .

Properties

IUPAC Name

2,2-dibutyl-1,3,2-oxathiastanninan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C4H9.C3H6O2S.Sn/c2*1-3-4-2;4-3(5)1-2-6;/h2*1,3-4H2,2H3;6H,1-2H2,(H,4,5);/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIAEMUUDSWZOX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn]1(OC(=O)CCS1)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058811
Record name 6H-1,3,2-Oxathiastannin-6-one, 2,2-dibutyldihydro-
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Molecular Weight

337.07 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 6H-1,3,2-Oxathiastannin-6-one, 2,2-dibutyldihydro-
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CAS No.

78-06-8
Record name 2,2-Dibutyldihydro-6H-1,3,2-oxathiastannin-6-one
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Record name Dibutyltin mercaptopropionate
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Record name Dibutyltin mercaptopropionate
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Record name 6H-1,3,2-Oxathiastannin-6-one, 2,2-dibutyldihydro-
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Record name 6H-1,3,2-Oxathiastannin-6-one, 2,2-dibutyldihydro-
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Record name 2,2-dibutyldihydro-6H-1,3,2-oxathiastannin-6-one
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Record name DIBUTYLTIN MERCAPTOPROPIONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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